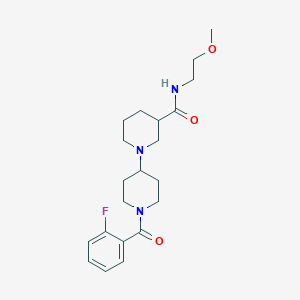![molecular formula C18H12ClNO2 B5419508 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5419508.png)
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDRI-97 and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of CDRI-97 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. CDRI-97 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
CDRI-97 has been found to have significant biochemical and physiological effects. In vitro studies have shown that CDRI-97 can inhibit the growth of cancer cells and induce apoptosis. CDRI-97 has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders. In addition, CDRI-97 has shown potential as an antiviral and antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
CDRI-97 has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields. However, CDRI-97 also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of CDRI-97. One potential direction is to further investigate its potential applications in cancer treatment and neurodegenerative disorders. Another direction is to study the mechanism of action of CDRI-97 in more detail to better understand its pharmacological properties. Additionally, further research is needed to determine the potential toxicity of CDRI-97 and its suitability for clinical use.
In conclusion, CDRI-97 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its pharmacological properties, including its potential as an antiviral and antibacterial agent, its neuroprotective effects, and its potential applications in cancer treatment. Further research is needed to determine the full extent of its pharmacological properties and its suitability for clinical use.
Synthesemethoden
CDRI-97 can be synthesized using a multi-step process involving the condensation reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-acetylpyridine followed by cyclization using ammonium acetate. The final product is obtained by the deprotection of the vinyl group using palladium on carbon in ethanol.
Wissenschaftliche Forschungsanwendungen
CDRI-97 has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative disorders, and infectious diseases. In cancer treatment, CDRI-97 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorders, CDRI-97 has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases. In infectious diseases, CDRI-97 has shown potential as an antiviral and antibacterial agent.
Eigenschaften
IUPAC Name |
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-18-17(21-11-22-18)9-13(15)6-8-14-7-5-12-3-1-2-4-16(12)20-14/h1-10H,11H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYMZWQCXKIANC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=CC=CC=C4C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=CC=CC=C4C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)
![3-methyl-7-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419443.png)
![3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5419446.png)
![2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5419449.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5419473.png)
![(2R*,6S*)-2,6-dimethyl-4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5419480.png)
![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)
![1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5419497.png)
![N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B5419507.png)
![N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B5419519.png)
![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5419523.png)